molecular formula C4H11NO2 B3024322 (2R,3S)-2-aminobutane-1,3-diol CAS No. 108102-48-3

(2R,3S)-2-aminobutane-1,3-diol

Cat. No.: B3024322
CAS No.: 108102-48-3
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-aminobutane-1,3-diol is a chiral compound with two stereocenters. It is a meso compound, meaning it has an internal plane of symmetry, making it optically inactive despite having chiral centers . This compound is significant in various chemical and biological applications due to its unique stereochemistry and functional groups.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the epoxidation of alkenes followed by ring-opening reactions. For instance, the epoxidation of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane in a nonpolar solvent under alkaline conditions can yield this compound . This method is efficient, with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar epoxidation and ring-opening reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-aminobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

(2R,3S)-2-aminobutane-1,3-diol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-aminobutane-1,3-diol: An enantiomer with different stereochemistry.

    (2R,3R)-2-aminobutane-1,3-diol: A diastereomer with distinct physical and chemical properties.

    (2S,3S)-2-aminobutane-1,3-diol: Another diastereomer with unique characteristics.

Uniqueness

(2R,3S)-2-aminobutane-1,3-diol is unique due to its meso configuration, making it optically inactive despite having chiral centers. This property distinguishes it from its enantiomers and diastereomers, which are optically active and have different reactivity and applications .

Properties

IUPAC Name

(2R,3S)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-aminobutane-1,3-diol
Reactant of Route 2
(2R,3S)-2-aminobutane-1,3-diol
Reactant of Route 3
(2R,3S)-2-aminobutane-1,3-diol
Reactant of Route 4
(2R,3S)-2-aminobutane-1,3-diol
Reactant of Route 5
(2R,3S)-2-aminobutane-1,3-diol
Reactant of Route 6
(2R,3S)-2-aminobutane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.